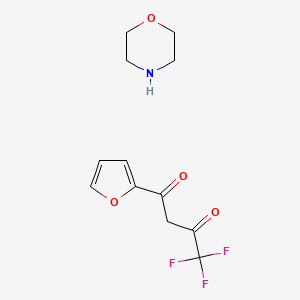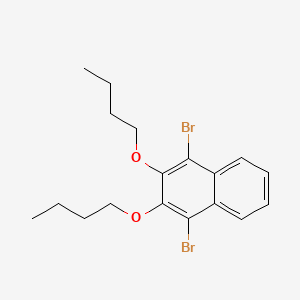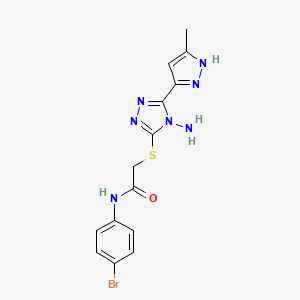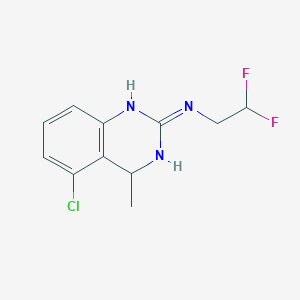![molecular formula C12H18O4 B12623496 3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate CAS No. 918779-85-8](/img/structure/B12623496.png)
3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate is a complex organic compound known for its unique bicyclic structure. This compound is part of the oxabicyclo family, which is characterized by a bicyclic framework containing an oxygen atom. The presence of the 3-oxo group and the 2-methylpropanoate ester makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate typically involves a multi-step process. One common method is the organocatalytic domino Michael-hemiacetalization-Michael reaction. This reaction involves the use of (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, followed by PCC oxidation. The reaction is catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reagents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, amines
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted esters or amides, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antileishmanial properties, showing inhibition of key redox enzymes of the pathogen.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-2-oxabicyclo[3.3.1]nonan-1-yl 2-methylpropanoate involves its interaction with molecular targets such as enzymes. For instance, its antileishmanial effect is attributed to the inhibition of key redox enzymes in the pathogen, leading to apoptosis-like cell death . The compound’s unique structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.3.1]nonan-2-one: Another member of the oxabicyclo family with similar structural features.
9-Oxabicyclo[3.3.1]nonane: A related compound with a different substitution pattern.
Uniqueness
3-Oxo-2-oxabicyclo[331]nonan-1-yl 2-methylpropanoate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
918779-85-8 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(3-oxo-2-oxabicyclo[3.3.1]nonan-1-yl) 2-methylpropanoate |
InChI |
InChI=1S/C12H18O4/c1-8(2)11(14)16-12-5-3-4-9(7-12)6-10(13)15-12/h8-9H,3-7H2,1-2H3 |
InChI Key |
LNXWAMUMZHJLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC12CCCC(C1)CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)

![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)
![Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane](/img/structure/B12623446.png)



![2-[4-(4-Fluorophenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12623471.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-](/img/structure/B12623473.png)
